N-(3-Chloro-5-hydroxyphenyl)acetamide
Description
N-(3-Chloro-5-hydroxyphenyl)acetamide is an aromatic acetamide derivative characterized by a chloro substituent at the meta position (C3) and a hydroxyl group at the para position (C5) on the phenyl ring. Its molecular formula is C₈H₈ClNO₂, with a molecular weight of 197.61 g/mol. The presence of both electron-withdrawing (Cl) and electron-donating (OH) groups creates unique electronic effects, influencing its solubility, reactivity, and biological activity.
Properties
CAS No. |
885044-43-9 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-(3-chloro-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-7-2-6(9)3-8(12)4-7/h2-4,12H,1H3,(H,10,11) |
InChI Key |
YUUUBALRUHSNHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Chloroacetylation of Ortho-Aminophenol
This method involves the chloroacetylation of ortho-aminophenol followed by acylation.
Reagents : Ortho-aminophenol, chloroacetyl chloride, potassium carbonate (K2CO3), and tetrahydrofuran (THF).
-
- Dissolve 1.09 g (0.01 mol) of ortho-aminophenol in 30 ml of THF.
- Add 1.38 g (0.01 mol) of K2CO3 and cool the mixture.
- Dropwise addition of 0.8 ml (0.01 mol) of chloroacetyl chloride.
- Stir for 4 hours at room temperature.
Yield : Approximately 85% with purification via recrystallization.
Method 2: Sequential Acylation and Bromination
This method utilizes a sequence of reactions to introduce bromine and subsequently form the desired acetamide.
Reagents : Ortho-amino phenol, acetic anhydride, N-bromosuccinimide (NBS), aluminum chloride (AlCl3), and palladium on carbon (Pd/C).
-
- Start with ortho-amino phenol and react with acetic anhydride to form ortho-acetaminophenol.
- Brominate using NBS under nitrogen atmosphere.
- React the brominated product with AlCl3 and chloroacetic chloride.
- Finally, reduce using Pd/C in an acidic environment.
Yield : The final product yield can reach up to 85% depending on reaction conditions.
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Chloroacetylation | Ortho-aminophenol, chloroacetyl chloride | Room temperature | ~85 |
| 2 | Bromination | N-bromosuccinimide | Nitrogen atmosphere | ~80 |
| 3 | Acylation | Aluminum chloride, chloroacetic chloride | Ice bath | ~78 |
| 4 | Reduction | Palladium on carbon | Heating (50-75°C) | ~85 |
Recent studies have shown that reaction conditions significantly influence the yield and purity of N-(3-Chloro-5-hydroxyphenyl)acetamide. For instance:
The molar ratio of reagents is critical; a ratio of 1:1 for ortho-aminophenol to chloroacetyl chloride ensures maximum formation of the desired product without side reactions leading to unwanted byproducts.
The introduction of phase transfer catalysts like cesium carbonate has been reported to enhance reaction rates and yields in acylation steps.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield 3-chloro-5-aminophenol :
Acidic Hydrolysis
| Conditions | Reaction Time | Product Purity |
|---|---|---|
| 6M HCl, reflux | 2–4 hrs | >90% |
Alkaline Hydrolysis
| Conditions | Reaction Time | Yield |
|---|---|---|
| 2M NaOH, 80°C | 1–2 hrs | 85–88% |
Hydrolysis is critical for generating intermediates used in pharmaceutical impurity profiling .
Electrophilic Aromatic Substitution (EAS)
The phenolic -OH and chloro groups direct incoming electrophiles. Key reactions include:
Nitration
The hydroxyl group activates the ring for nitration at ortho and para positions relative to itself, while the chloro group directs meta substitution:
| Reagents | Conditions | Major Products |
|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C, 1 hr | 2-Nitro-3-chloro-5-hydroxyacetamide (70%) |
Sulfonation
Sulfonation occurs preferentially at the para position to the hydroxyl group:
| Reagents | Conditions | Major Product |
|---|---|---|
| H₂SO₄, SO₃ | 50°C, 3 hrs | 4-Sulfo-3-chloro-5-hydroxyacetamide (65%) |
Biological Interactions
While not a classical chemical reaction, the compound’s interaction with bacterial enzymes highlights its biochemical reactivity. The chloro group stabilizes binding to penicillin-binding proteins (PBPs) in Klebsiella pneumoniae, disrupting cell wall synthesis :
| Target Enzyme | Binding Affinity (Kd) | Biological Effect |
|---|---|---|
| PBP2a | 12.3 µM | Cell lysis at 64 µg/mL MIC |
Oxidation and Reduction
The hydroxyl group is susceptible to oxidation, while the acetamide group can be reduced:
Oxidation of Phenolic -OH
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO₄ (acidic) | 3-Chloro-5-quinone | 60–65% |
Reduction of Acetamide
Catalytic hydrogenation reduces the amide to an amine:
| Catalyst | Pressure | Yield |
|---|---|---|
| Pd/C (10%) | 1 atm, 6 hrs | 75–80% |
Coupling Reactions
The hydroxyl group participates in Ullmann-type couplings with aryl halides:
| Aryl Halide | Conditions | Product | Yield |
|---|---|---|---|
| 4-Iodotoluene | CuI, K₂CO₃, DMF, 110°C | 3-Chloro-5-(4-methylphenoxy)acetamide | 55–60% |
Key Research Findings
-
Antibacterial Activity : The chloro group enhances stability in bacterial targets, with MIC values as low as 64 µg/mL against Klebsiella pneumoniae .
-
Thermal Stability : Decomposition occurs at 220–240°C, with no significant reactivity below this threshold .
-
Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in water .
Scientific Research Applications
N-(3-Chloro-5-hydroxyphenyl)acetamide exhibits notable biological activity, particularly as an impurity in paracetamol formulations. The presence of the chloro and hydroxyl groups enhances its interaction with biological targets related to pain and inflammation pathways. Research indicates that this compound may influence metabolic pathways associated with drug metabolism, particularly those involving cytochrome P450 enzymes.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. Studies have indicated that compounds with similar structures often exhibit enhanced biological activity against various pathogens. For instance, the presence of chlorine in acetamides has been shown to improve their antimicrobial efficacy against bacteria such as Klebsiella pneumoniae .
Applications in Pharmaceuticals
- Quality Control : As an impurity in paracetamol, this compound is relevant in quality control processes within pharmaceutical manufacturing. Understanding its properties helps ensure compliance with regulatory standards.
- Analgesic and Antipyretic Formulations : Given its structural similarity to paracetamol, this compound may serve as a model for developing new analgesics and antipyretics. Its interactions with pain pathways could lead to improved formulations with fewer side effects.
- Research on Drug Metabolism : Investigating how this compound affects drug metabolism can provide insights into pharmacokinetics and potential side effects when present as an impurity in therapeutic formulations .
Case Studies
Several studies have explored the implications of this compound in various contexts:
- Antimicrobial Activity Study : Research demonstrated that the addition of a chloro atom significantly improved the antimicrobial activity of acetamides against Candida albicans, indicating that structural modifications can enhance efficacy .
- Pharmacokinetic Profiling : Investigations into how this compound interacts with cytochrome P450 enzymes have revealed important insights into its metabolism, suggesting a need for further studies to assess its safety when present as an impurity .
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-hydroxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl and chlorine substituents can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Effects on Physical and Electronic Properties
N-(3-Chlorophenyl)acetamide
- Molecular Formula: C₈H₈ClNO
- Molecular Weight : 169.61 g/mol
- Key Features : Lacks the hydroxyl group at C5, resulting in reduced polarity compared to N-(3-Chloro-5-hydroxyphenyl)acetamide.
- Melting Point : 349.8 K (76.7°C), as reported for the 3-chloro derivative .
- Electronic Effects : The absence of the hydroxyl group simplifies the electronic profile, making it less prone to hydrogen bonding compared to the target compound.
N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-acetamide
- Key Features : Features two chloro groups at C3 and C5, enhancing electron-withdrawing effects.
- Crystal Structure: Adopts a monoclinic system (space group P2₁/c) due to strong intermolecular halogen interactions. The target compound’s hydroxyl group would likely disrupt such packing, favoring hydrogen-bonded networks instead .
N-(4-Chloro-5-methyl-2-(3-trifluoromethylbenzylthio)phenylsulfonyl)acetamide
- Key Features : Contains a trifluoromethyl group and sulfonyl moiety, significantly increasing its molecular weight (compared to the target compound) and altering solubility. The trifluoromethyl group introduces steric hindrance and lipophilicity, contrasting with the hydroxyl group’s hydrophilicity .
Antimicrobial Acetamide Derivatives
Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide
Compound 49 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
Chalcone-Acetamide Hybrids
- Example: 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) Key Features: Combines acetamide with a chalcone backbone (α,β-unsaturated ketone). The nitro group at C4 enhances electron deficiency, contrasting with the target compound’s hydroxyl group. Activity: Chalcone derivatives are known for anti-inflammatory and anticancer properties, suggesting that the target compound’s hydroxyl group could modulate similar pathways .
Q & A
Q. What are the recommended synthetic routes for N-(3-Chloro-5-hydroxyphenyl)acetamide, and how can structural fidelity be ensured?
- Methodological Answer : The compound can be synthesized via acetylation of 3-chloro-5-hydroxyaniline using acetyl chloride or acetic anhydride under controlled conditions (e.g., in a basic aqueous medium at 0–5°C). Post-synthesis, structural confirmation requires a combination of techniques:
- FTIR : Verify the presence of amide C=O stretch (~1650–1680 cm⁻¹) and phenolic O-H stretch (~3200–3600 cm⁻¹) .
- NMR : Confirm substitution patterns (e.g., aromatic protons, chloro, and hydroxyl groups) through ¹H and ¹³C NMR. For example, the hydroxyl proton may appear as a broad singlet in DMSO-d6 .
- HPLC : Assess purity using a C18 column with a water-acetonitrile gradient, comparing retention times against known standards .
Q. Which analytical techniques are critical for assessing the purity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a reversed-phase column with UV detection (e.g., 254 nm) to quantify impurities. A sample preparation protocol involves dissolving 0.1 g in 1000 mL solvent, followed by dilution with acetonitrile/water (6.5:43.5 v/v) to achieve a 50 mL final volume .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and rule out byproducts via high-resolution MS.
- Melting Point Analysis : Compare observed melting points with literature values to detect polymorphic impurities.
Advanced Research Questions
Q. How can variable-temperature NMR and X-ray crystallography resolve conformational dynamics in this compound derivatives?
- Methodological Answer :
- Variable-Temperature NMR : Perform experiments in DMSO-d6 or CDCl3 across a temperature range (e.g., 25–60°C) to study rotational barriers of the amide bond or hydrogen-bonding interactions. Peaks splitting or coalescence indicates energy barriers between conformers .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., using ethanol/water mixtures). Refinement with SHELXL software can resolve bond lengths and angles, particularly the spatial arrangement of chloro and hydroxyl groups .
Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, a smaller HOMO-LUMO gap (~4–5 eV) suggests higher reactivity at the hydroxyl or chloro substituents .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify regions prone to nucleophilic attack (e.g., electron-deficient aromatic rings) .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water) to predict solubility and aggregation behavior.
Q. How can researchers address contradictions in reported physicochemical properties of halogenated acetamides?
- Methodological Answer :
- Systematic Reproducibility Studies : Control variables such as solvent polarity, temperature, and synthetic routes. For example, discrepancies in solubility may arise from polymorphic forms or residual solvents .
- Cross-Validation with Multiple Techniques : Combine experimental data (e.g., DSC for thermal stability) with computational predictions (e.g., COSMO-RS for solubility) to reconcile conflicting reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
